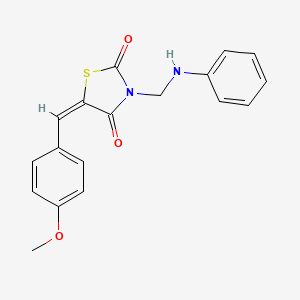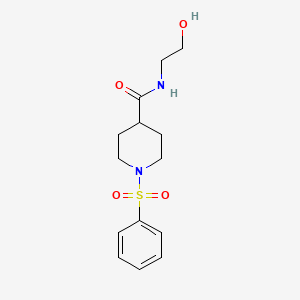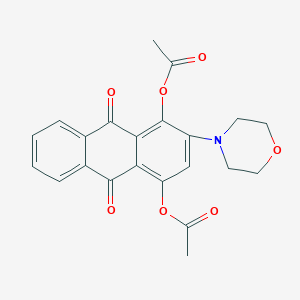
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Thioflavin T, is a fluorescent dye used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
作用机制
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T binds specifically to amyloid fibrils, causing them to emit a fluorescent signal when exposed to light. This property allows researchers to easily detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and physiological effects:
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is a relatively safe compound and does not have any known biochemical or physiological effects on the body. It is primarily used as a research tool and is not intended for therapeutic use.
实验室实验的优点和局限性
One of the main advantages of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can only detect fibrils that have already formed and cannot be used to monitor the early stages of fibril formation. Additionally, it may not be suitable for all types of amyloid fibrils and may require optimization for specific applications.
未来方向
There are many potential future directions for the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and specificity of amyloid fibril detection. Another area of interest is the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in the development of new therapies for amyloid-related diseases. Finally, there is ongoing research into the mechanisms of amyloid fibril formation and the role that 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can play in understanding these processes.
合成方法
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be synthesized using a multi-step process involving the reaction of aniline with 4-methoxybenzaldehyde, followed by the reaction of the resulting compound with thioflavin S. The final product is then purified using column chromatography.
科学研究应用
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is widely used in scientific research for the detection and quantification of amyloid fibrils. It is particularly useful in the study of Alzheimer's disease, where the accumulation of amyloid beta plaques in the brain is a hallmark of the disease. 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be used to visualize these plaques in brain tissue samples, allowing researchers to study the progression of the disease and test potential treatments.
属性
IUPAC Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-9-7-13(8-10-15)11-16-17(21)20(18(22)24-16)12-19-14-5-3-2-4-6-14/h2-11,19H,12H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVVGVPCRFJOT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)


![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)